molecular formula C12H17NO2 B601729 Ivabradine Impurity 11 CAS No. 1132667-04-9

Ivabradine Impurity 11

Cat. No.: B601729
CAS No.: 1132667-04-9
M. Wt: 207.27
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ivabradine Impurity 11 is one of the eleven known impurities associated with the pharmaceutical compound ivabradine. Ivabradine is a heart rate-lowering medication used primarily for the treatment of chronic stable angina pectoris and heart failure. The impurities, including this compound, are by-products formed during the synthesis and degradation of ivabradine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ivabradine Impurity 11 involves several synthetic steps. One common method includes the reaction of starting material II with oxalic acid and dicyclohexylcarbodiimide in acetonitrile. This reaction is typically carried out under mild conditions with stirring for about three hours .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The reaction conditions are optimized to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common to separate and purify the impurity from the main product and other by-products .

Chemical Reactions Analysis

Types of Reactions

Ivabradine Impurity 11 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, methanol, water.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .

Mechanism of Action

The mechanism of action of Ivabradine Impurity 11 is not well-documented, as it is primarily considered a by-product rather than an active pharmaceutical ingredient. it is essential to study its effects to understand its potential impact on the overall efficacy and safety of ivabradine. The impurity may interact with similar molecular targets and pathways as ivabradine, such as the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels .

Comparison with Similar Compounds

Ivabradine Impurity 11 can be compared with other impurities of ivabradine, such as:

  • Impurity I
  • Impurity II
  • Impurity III
  • Impurity IV
  • Impurity V
  • Impurity VI
  • Impurity VII
  • Impurity VIII
  • Impurity IX
  • Impurity X

Each impurity has unique chemical properties and potential effects. For example, Impurity IV is both an impurity and a metabolite with 40% activity of the parent drug, while Impurities V and VI are inactive metabolites . This compound is unique in its specific chemical structure and the conditions under which it is formed .

Properties

CAS No.

1132667-04-9

Molecular Formula

C12H17NO2

Molecular Weight

207.27

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.